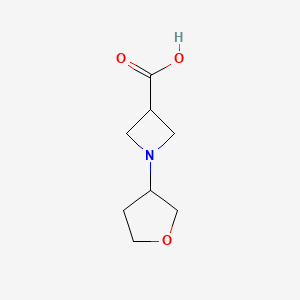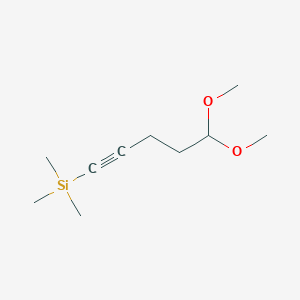
(5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane is a useful research compound. Its molecular formula is C10H20O2Si and its molecular weight is 200.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopropanes and Cyclobutanes
1,5-Bis(trimethylsiloxy)-1, 5-dimethoxy-1, 4-pentadienes, which can be prepared using related trimethylsilane compounds, are used in synthesizing cyclopropane and cyclobutane derivatives. These compounds find applications in organic synthesis and pharmaceutical research (Wallace & Chan, 1983).
Isocyanide and Ylidene Complexes of Boron
Trimethylsilane derivatives, such as 2-(Trimethylsiloxy)phenyl isocyanide, are used in the synthesis of complex organometallic compounds involving boron. These complexes have potential applications in catalysis and materials science (Tamm, Lügger, & Hahn, 1996).
Oligomerization in Catalytic Systems
Vinyl- and ethyl-trimethylsilanes undergo oligomerization in the presence of nickel, cobalt, and titanium catalytic systems. These processes are significant in polymer chemistry and the development of new materials (Yur'ev et al., 1979).
Dielectric Materials in Electronics
Trimethylsilane-based processes are used for depositing dielectric thin films in electronics. These materials are crucial for developing advanced electronic devices with improved performance (Loboda, 1999).
Electroactive Dielectric Elastomers
Silicone networks incorporating trimethylsilane derivatives are used to create electroactive dielectric elastomers. These materials are promising for electromechanical applications like sensors and actuators (Tugui et al., 2015).
Electrolyte Solvents in Lithium-Ion Batteries
Novel silane compounds, including trimethylsilane derivatives, are explored as non-aqueous electrolyte solvents in lithium-ion batteries. This research is vital for developing more efficient and stable batteries (Amine et al., 2006).
Dimerization in Chemical Reactions
Studies have shown the dimerization of dimethylsilylene, which is closely related to trimethylsilane derivatives. Understanding these reactions is important for the development of new synthetic methodologies (Conlin & Gaspar, 1976).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H225, H315, H319, and H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P240, P241, P242, P243, P261, P264, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P312, P363, P370+P378, P403+P233, and P501 .
Eigenschaften
IUPAC Name |
5,5-dimethoxypent-1-ynyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-11-10(12-2)8-6-7-9-13(3,4)5/h10H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGHEPWEBXYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#C[Si](C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)
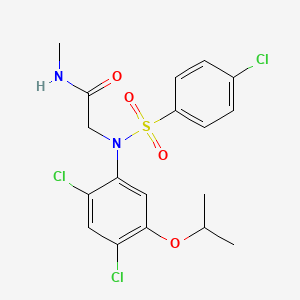
![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
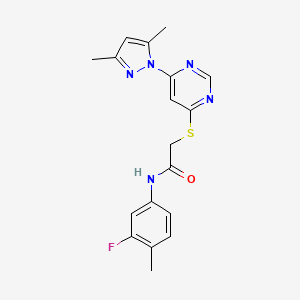
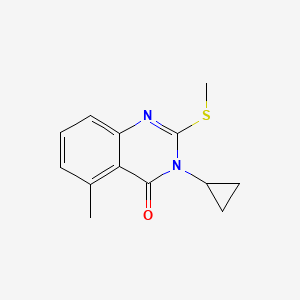
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B3003105.png)
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B3003109.png)
![3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3003110.png)
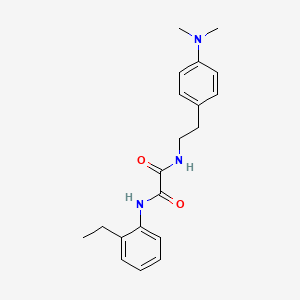
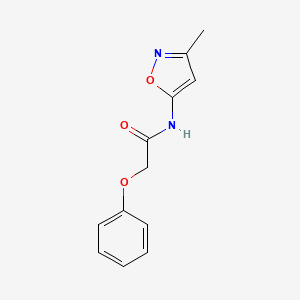
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
